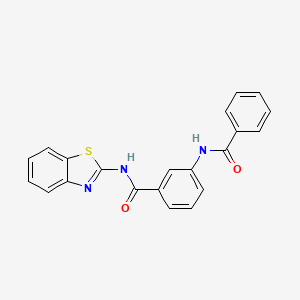

3-benzamido-N-(1,3-benzothiazol-2-yl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-benzamido-N-(1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O2S/c25-19(14-7-2-1-3-8-14)22-16-10-6-9-15(13-16)20(26)24-21-23-17-11-4-5-12-18(17)27-21/h1-13H,(H,22,25)(H,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGNVXTBCKOQALP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC3=NC4=CC=CC=C4S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30361696 | |

| Record name | ST50631278 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30361696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

600124-34-3 | |

| Record name | ST50631278 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30361696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Benzamido N 1,3 Benzothiazol 2 Yl Benzamide and Its Analogues

Original Synthetic Route Elucidation

The traditional synthesis of N-arylbenzamides, including the target compound, typically involves the formation of two key amide linkages and the construction of the benzothiazole (B30560) heterocyclic system.

The assembly of 3-benzamido-N-(1,3-benzothiazol-2-yl)benzamide logically proceeds from three primary building blocks: a benzoic acid core, a 1,3-diaminobenzene linker, and a precursor for the benzothiazole moiety. However, a more common and efficient strategy involves the sequential acylation of key precursors.

A plausible and widely documented approach begins with the synthesis of the core N-(1,3-benzothiazol-2-yl)benzamide structure. The essential precursors for this are 2-aminobenzothiazole (B30445) and a benzoic acid derivative.

2-Aminobenzothiazole Synthesis : This precursor is itself synthesized from o-aminothiophenol. Established methods for creating the benzothiazole skeleton include condensation reactions of 2-aminothiophenols with various reagents like aldehydes, nitriles, carboxylic acids, or acyl chlorides. ijper.org One common laboratory method is the reaction of an aniline (B41778) with ammonium (B1175870) thiocyanate (B1210189) and bromine to form the 2-aminobenzothiazole core. rsc.org

3-Aminobenzamide (B1265367) Synthesis : This precursor can be prepared through the catalytic hydrogenation of 3-nitrobenzamide, a straightforward reduction reaction. wikipedia.org

The final molecule is constructed through amide bond formation, a cornerstone of organic synthesis. The general strategy involves activating a carboxylic acid and reacting it with an amine. For the title compound, this can occur in two distinct steps:

Reaction of 2-aminobenzothiazole with 3-nitrobenzoyl chloride to form N-(1,3-benzothiazol-2-yl)-3-nitrobenzamide.

Reduction of the nitro group to an amine, followed by a second acylation with benzoyl chloride to yield this compound.

Alternatively, a convergent synthesis can be employed where 3-aminobenzamide is first acylated with benzoyl chloride to produce 3-benzamidobenzamide, which is then coupled with a suitable benzothiazole precursor. A general synthetic route for analogous compounds involves reacting a substituted benzoic acid with thionyl chloride to form the acid chloride, which is then reacted with 2-aminobenzothiazole. japsonline.com

Table 1: Key Precursors and Their Synthesis Methods

| Precursor | Starting Material(s) | Synthesis Method |

|---|---|---|

| 2-Aminobenzothiazole | o-aminothiophenol and cyanogen (B1215507) bromide OR Aniline, NH4SCN, Bromine | Condensation/Heterocyclization |

| 3-Aminobenzamide | 3-Nitrobenzamide | Catalytic Hydrogenation |

The conditions for forming the amide bonds and the benzothiazole ring are critical for achieving high yields and purity.

Amide Bond Formation : The acylation of 2-aminobenzothiazole with a benzoyl chloride derivative is a common method. rsc.orgjapsonline.com This reaction is typically performed in a suitable solvent like acetone (B3395972) under reflux. The use of coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) or dicyclohexylcarbodiimide (B1669883) (DCC) provides another route to form the amide bond directly from a carboxylic acid and an amine, activating the carboxylic acid for nucleophilic attack by the amine. mdpi.comorganic-chemistry.org

Heterocyclization for Benzothiazole Ring : The formation of the 2-substituted benzothiazole ring often involves the condensation of 2-aminothiophenol (B119425) with aldehydes or carboxylic acids. nih.govekb.eg For instance, the reaction can be catalyzed by an H2O2/HCl mixture in ethanol (B145695) at room temperature. nih.gov The Jacobsen cyclization, which involves the radical cyclization of thiobenzanilides, is another effective strategy for benzothiazole synthesis. ijper.orgresearchgate.net

Gold(I)-Mediated Reactions : While not specifically documented for this compound, gold complexes are known to catalyze various organic transformations, including amide synthesis. Gold(I) complexes can be used in the synthesis of chiral gold amide compounds, highlighting their potential application in specialized amide bond formations. nih.gov

Table 2: Example Reaction Conditions for Key Synthetic Steps

| Reaction Step | Reagents & Catalysts | Solvent | Temperature | Key Feature |

|---|---|---|---|---|

| Amide Formation (Acid Chloride) | Benzoyl chloride, 2-aminobenzothiazole | Acetone | Reflux | Standard, high-yielding method |

| Amide Formation (Coupling Agent) | Benzoic acid, 2-aminobenzothiazole, DCC | Dichloromethane | Room Temp | Direct coupling, avoids acid chloride |

Alternative Synthetic Approaches and Efficiency Assessments

Driven by the need for more sustainable and efficient chemical processes, alternative synthetic methodologies are continuously being developed.

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances in chemical processes. nih.gov For the synthesis of the target compound, these principles can be applied to both the amide formation and benzothiazole synthesis steps.

Solvent-Free and Water-Based Methods : Traditional amide synthesis often uses stoichiometric activating reagents that generate significant waste. ucl.ac.uk Greener alternatives include direct condensation at high temperatures or using catalytic methods that release benign small molecules like water. bohrium.com Boric acid has been used as a simple, readily available catalyst for the solvent-free synthesis of amides from carboxylic acids and urea. researchgate.net Furthermore, catalyst-free reactions using water as a solvent have been developed for the synthesis of benzothiazoles from α-keto acids and 2-aminobenzenethiols. organic-chemistry.org

Enzymatic Synthesis : Biocatalysts offer a highly selective and environmentally benign route for amide bond formation. Candida antarctica lipase (B570770) B (CALB) has been effectively used to catalyze the direct amidation of free carboxylic acids with amines in green solvents like cyclopentyl methyl ether, often resulting in excellent yields without extensive purification. nih.gov

Catalysis is central to modern, efficient organic synthesis. Various catalytic systems have been developed for the key transformations required to build this compound.

Catalytic Amide Bond Formation : Beyond traditional coupling agents, catalytic methods for direct amide formation are gaining prominence. sigmaaldrich.com Boronic acid derivatives have been shown to be effective organocatalysts for direct amidations at room temperature. acs.org Transition metal catalysts, such as those based on palladium, can be used for the synthesis of benzamides from acetamides and aryl iodides. researchgate.net

Catalytic Benzothiazole Synthesis : The synthesis of the benzothiazole ring can be promoted by various catalysts. Copper-catalyzed three-component reactions of o-halothioureas are an effective method. nih.gov Iodine has also been used to catalyze the one-pot, solid-phase synthesis of benzothiazole derivatives. nih.gov Polystyrene polymer-grafted iodine acetate (B1210297) serves as a recyclable solid-supported catalyst for the condensation of 2-aminobenzenethiol and aldehydes. nih.gov

Table 3: Comparison of Synthetic Approaches

| Approach | Key Features | Advantages | Disadvantages |

|---|---|---|---|

| Traditional (e.g., Acid Chloride) | Stoichiometric reagents, organic solvents | High yields, well-established | Generates significant waste, harsh reagents |

| Green (e.g., Boric Acid catalyst) | Solvent-free, simple catalyst | High atom economy, environmentally benign | May require higher temperatures, limited scope |

| Enzymatic (e.g., CALB) | Biocatalyst, mild conditions, green solvent | High selectivity, minimal byproducts | Slower reaction times, catalyst cost |

| Catalytic (e.g., Boronic Acid) | Catalytic turnover, mild conditions | Reduced waste, high efficiency | Catalyst may be complex or expensive |

Scalability and Purity Considerations in Laboratory Synthesis

Transitioning a synthetic route from a laboratory scale to a larger, preparative scale introduces several challenges related to cost, safety, and product purification.

For amide synthesis on a larger scale, the choice of reagents is critical. While coupling reagents like HATU are common in small-scale research, they are less favored in process chemistry due to high cost and poor atom economy. ucl.ac.uk Lower-cost reagents such as thionyl chloride, oxalyl chloride, or T3P (n-propylphosphonic acid anhydride) are more frequently used for large-scale carboxylic acid activation. ucl.ac.uk

Purification is a major consideration for scalability. The ideal process yields a product that can be easily isolated in high purity by simple filtration and washing, avoiding costly and time-consuming chromatographic purification. organic-chemistry.orgucl.ac.uk Therefore, reactions must be clean and high-yielding. The selection of a synthetic route that minimizes byproduct formation is crucial. For instance, direct catalytic amidation methods are advantageous as they often produce only water as a byproduct, simplifying workup procedures. bohrium.com

Safety is another paramount concern. Reagents like 1-hydroxybenzotriazole (B26582) (HOBt), once common in coupling reactions, have fallen out of favor for large-scale use due to potential explosion hazards. ucl.ac.uk The thermal stability of reactants and intermediates must also be assessed before scaling up any process.

An extensive search for scientific literature detailing the advanced structural characterization and conformational analysis of this compound has been conducted. Unfortunately, specific experimental data pertaining to the high-resolution spectroscopic analysis (NMR, IR, Raman, HRMS) and X-ray crystallography of this particular compound could not be located in the available scientific databases and publications.

The required detailed research findings for the outlined sections—including stereochemical elucidation, vibrational mode assignments, fragmentation pathways, solid-state geometry, and intermolecular interactions—appear to be absent from the current body of published research. Without this foundational data, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the strict parameters of the requested outline.

Therefore, the content for the following sections and subsections on this compound cannot be provided:

Advanced Structural Characterization and Conformational Analysis of 3 Benzamido N 1,3 Benzothiazol 2 Yl Benzamide

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions

Hydrogen Bonding Networks and π-Stacking Interactions

Further investigation into this compound may be required through original research to establish the specific structural and conformational data requested.

Following a comprehensive search of scientific literature and chemical databases, no specific research articles or data pertaining to the theoretical conformational analysis, Hirshfeld surface analysis, or PIXEL calculations for the compound "3-benzamido-N-(1,3-benzothiazol-2-yl)benzamide" could be located.

The subsequent sections of this article, as outlined in the user's request, cannot be generated due to the absence of published research on this specific molecule. The required data for "Potential Energy Surface Mapping," "Rotational Barriers and Conformational Isomerism," and "Hirshfeld Surface Analysis and PIXEL Calculations" are not available in the public domain.

While studies exist for structurally related benzamide (B126) and benzothiazole (B30560) derivatives, the strict requirement to focus solely on "this compound" prevents the inclusion of information from these other compounds. Generating content on the requested topics would require specific computational chemistry and crystallographic studies that have not been published for this molecule.

Therefore, the detailed, data-driven article requested cannot be created at this time.

Structure Activity Relationship Sar Studies of 3 Benzamido N 1,3 Benzothiazol 2 Yl Benzamide Derivatives

Rational Design of Analogues and Derivatives

The rational design of analogues of the lead compound, 3-benzamido-N-(1,3-benzothiazol-2-yl)benzamide, involves methodical modifications to its three primary components: the benzamide (B126) moiety, the benzothiazole (B30560) moiety, and the linking amide group. researchgate.net This approach allows for a comprehensive evaluation of how changes in size, shape, and electronic properties of different molecular regions impact biological activity.

The benzamide portion of the molecule serves as a critical anchor for derivatization, offering multiple sites for substitution to modulate activity. A prominent strategy involves introducing a sulfamoyl linkage at the 3-position of the benzoic acid ring, creating a versatile point for diversification. japsonline.com This design extends a variable substituent into a key interaction space of the target protein.

In a study focused on developing glucokinase (GK) activators, a series of analogues were synthesized by reacting 3-(chlorosulfonyl)benzoic acid with various aliphatic and aromatic amines. The resulting sulfonamides were then coupled with 2-aminobenzothiazole (B30445) to yield the final products. japsonline.com The in vitro evaluation of these compounds revealed significant variations in their ability to activate the GK enzyme, highlighting clear SAR trends. japsonline.com

Among the synthesized derivatives, those with specific substituted phenyl sulfonamide moieties demonstrated the highest activity. The analogue featuring an N-(2-methylphenyl) sulfonamide group (Compound 6 ) was the most potent, achieving a 1.97-fold activation of GK compared to the control. japsonline.com Similarly, the derivative with an N-(4-bromophenyl) sulfonamide (Compound 7 ) also showed strong activity with a 1.84-fold activation. japsonline.com In contrast, compounds with an N-morpholinyl sulfonamide (Compound 9 ) or a bulky N-(naphthalen-1-yl) sulfonamide (Compound 10 ) were found to be inactive in the assay. japsonline.com These results suggest that the nature and position of substituents on the terminal phenyl ring are critical for effective target engagement.

Table 1: Glucokinase (GK) Activation by Benzamide Moiety Derivatives

Source: Data compiled from Arora S, et al., Journal of Applied Pharmaceutical Science, 2021. japsonline.com

The benzothiazole ring is another key component for structural modification. Its aromatic nature allows for electrophilic substitution, typically at the 4, 5, 6, and 7-positions. chemistryjournal.net The electronic properties of this moiety can be fine-tuned by introducing electron-donating or electron-withdrawing groups, which can influence binding affinity and pharmacokinetic properties. ijper.org

For instance, studies on related benzothiazole structures have shown that introducing substituents can significantly impact biological activity. The addition of a cyano group at the 6-position of the benzothiazole ring has been explored in the synthesis of novel benzamide derivatives. researchgate.net General SAR studies on 2-substituted benzothiazoles indicate that the presence of small, lipophilic, and electronegative groups, such as halogens (Cl, Br), at the para position of an associated phenyl ring can enhance cytotoxic activity. ijper.org Conversely, replacing a nitro group with an amino group has been shown to decrease activity in certain series. ijper.org While specific SAR data for substitutions on the benzothiazole ring of the parent this compound are not extensively detailed, these general principles guide the rational design of new analogues. ijper.orgresearchgate.net

The amide bond linking the benzamide and benzothiazole moieties is crucial for maintaining the structural integrity and orientation of the molecule. Modifications to this linker, including isosteric replacements, can alter the compound's conformational flexibility, hydrogen bonding capacity, and metabolic stability.

Isosteric replacement of the amide group with functionalities like a thioamide, ester, or reverse amide can probe the importance of the hydrogen bond donor (N-H) and acceptor (C=O) properties of the linker. Another strategy involves altering the spacing between the two primary ring systems. For example, the synthesis of N-benzothiazole-2-yl-acetamides introduces a methylene (B1212753) (-CH2-) spacer between the amide carbonyl and the benzothiazole ring, thereby increasing the distance and flexibility between the two ends of the molecule. researchgate.net Such modifications can help to optimize the alignment of the molecule within the target's binding site.

Correlation of Structural Features with Molecular Interaction Profiles

Molecular docking studies provide critical insights into how the structural features of this compound derivatives correlate with their molecular interactions at a target's active or allosteric site. For the highly active glucokinase activators, these in silico studies have elucidated the specific binding modes and key interactions that drive their efficacy. japsonline.comnih.gov

The most potent analogues, such as Compound 6 (N-(2-methylphenyl) substituted) and Compound 7 (N-(4-bromophenyl) substituted), were shown to fit snugly into the allosteric binding pocket of the GK protein. japsonline.comresearchgate.net Their binding is stabilized by a network of hydrogen bonds and hydrophobic interactions.

Key interactions observed for these potent derivatives include:

Hydrogen Bonding: The sulfonamide (SO2) group and the amide N-H group are crucial hydrogen bonding participants. Docking studies predict that the oxygen atoms of the sulfonyl group form hydrogen bonds with the side chains of key amino acid residues like Arginine 63 (ARG63) and Threonine 65 (THR65). japsonline.comnih.gov

π-π Stacking: The aromatic rings of the benzothiazole and the substituted phenyl group engage in π-π stacking interactions with aromatic residues in the binding pocket, such as Tyrosine 214 (TYR214). nih.gov

Hydrophobic Interactions: The non-polar regions of the molecules, including the phenyl and methyl groups, form van der Waals and hydrophobic interactions with surrounding non-polar residues, further anchoring the ligand in the binding site. ekb.eg

The docking poses of the most active compounds show a high degree of superposition with known co-crystallized ligands in the GK allosteric site, lending confidence to the predicted binding mode. researchgate.net The specific orientation allows the key functional groups to engage with their complementary partners in the protein, explaining the observed high activity. japsonline.com

Table 2: Predicted Molecular Interactions of Potent GK Activator Analogues

Source: Data compiled from Arora S, et al., 2021 and Ali A, et al., 2022. japsonline.comnih.gov

Identification of Key Pharmacophoric Elements for Target Engagement

Based on the comprehensive SAR and molecular modeling studies, a pharmacophore model for this class of compounds as GK activators can be defined. A pharmacophore represents the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target.

The key pharmacophoric elements for the this compound series include:

Two Aromatic Rings (AR): These are essential for establishing hydrophobic and π-π stacking interactions within the binding pocket. The benzothiazole ring and the terminal phenyl ring of the sulfamoyl moiety fulfill this requirement.

One Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the central benzamide linker is a critical hydrogen bond acceptor.

Two Hydrogen Bond Donors (HBD): The N-H proton of the central amide and the N-H proton of the sulfonamide linker act as key hydrogen bond donors. nih.gov

A computational study that developed a pharmacophore hypothesis for benzamide-based GK activators identified a five-point model (ADRR_1) consisting of one hydrogen bond acceptor, two hydrogen bond donors, and two aromatic rings. nih.gov The most active compounds from the N-(1,3-benzothiazol-2-yl)benzamide series map well onto this model. The spatial arrangement of these features is critical; the molecule must adopt a conformation that presents the aromatic rings and hydrogen bonding groups in the correct orientation to simultaneously engage with their respective interaction points (e.g., ARG63, TYR214) in the GK allosteric site. researchgate.netnih.gov The presence of specific substituents, such as a methyl group at the ortho position or a bromine atom at the para position of the terminal phenyl ring, further refines the interaction profile and enhances activity. japsonline.com

Computational Chemistry and Advanced Molecular Modeling of 3 Benzamido N 1,3 Benzothiazol 2 Yl Benzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic characteristics and reactivity of molecules. For benzothiazole (B30560) derivatives, these studies offer a deep understanding of their molecular architecture and behavior.

Density Functional Theory (DFT) Studies for Molecular Orbitals and Electrostatic Potential

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. Studies on benzothiazole derivatives, which share the core structure of 3-benzamido-N-(1,3-benzothiazol-2-yl)benzamide, have utilized DFT to analyze molecular orbitals and electrostatic potential, which are key to understanding chemical reactivity. scirp.org

The electrostatic potential map is a valuable tool for predicting the reactive sites of a molecule for both nucleophilic and electrophilic attacks. scirp.org Analysis of the Molecular Electrostatic Potential (MEP) surface helps in identifying the regions of positive and negative electrostatic potential, which correspond to the likely sites for electrophilic and nucleophilic reactions, respectively. For related benzothiazole structures, DFT calculations have been employed to map these potentials, providing a visual representation of the charge distribution and reactive areas within the molecule. scirp.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is pivotal in predicting the reactivity of a molecule by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller HOMO-LUMO gap suggests a more reactive molecule. scirp.org

For benzothiazole derivatives, FMO analysis has been used to calculate the energies of the HOMO and LUMO, as well as the energy gap. These calculations help in understanding the electron-donating and electron-accepting capabilities of the molecule. For example, a higher HOMO energy indicates a greater ability to donate electrons, while a lower LUMO energy suggests a greater ability to accept electrons. This type of analysis is crucial for predicting how these molecules will interact with biological targets. scirp.orgresearchgate.netrsc.org

| Parameter | Description | Significance in Reactivity |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO | A smaller gap suggests higher reactivity and lower stability. |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a ligand to a biological target, such as a protein.

Prediction of Binding Modes and Interaction Energies with Identified Targets (e.g., Glucokinase Protein PDB ID '3IMX')

Molecular docking studies have been instrumental in identifying the potential of N-benzothiazol-2-yl benzamide (B126) analogs as allosteric activators of human glucokinase (GK), a key enzyme in glucose metabolism. japsonline.com In these studies, the synthesized compounds were docked into the allosteric site of the glucokinase protein (PDB ID: 3IMX) to predict their binding conformations and interactions. japsonline.com

The binding energy, often expressed in kcal/mol, is a measure of the affinity of the ligand for the protein. A lower binding energy indicates a more stable protein-ligand complex. For a series of N-benzothiazol-2-yl benzamide derivatives, docking studies revealed binding affinities ranging from moderate to good, suggesting strong interactions with the target protein. nih.gov For instance, certain analogs have shown binding affinities in the range of -7.1 to -9.3 kcal/mol. researchgate.net

The binding modes predicted by docking simulations highlight the key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active or allosteric site of the protein. These interactions are crucial for the biological activity of the compound.

| Compound Class | Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) |

| N-(benzo[d]thiazol-2-yl)benzamide derivatives | Quorum Sensing Protein (LasR) | - | -8.4 to -6.3 |

| N-(pyridin-2/3-yl)alkanamide derivatives | Quorum Sensing Protein | - | -9.3 to -7.1 |

| N-benzothiazol-2-yl benzamide analogs | Glucokinase | 3IMX | Not specified |

Virtual Screening Methodologies for Related Targets

Virtual screening is a computational approach used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. This methodology allows for the rapid and cost-effective screening of large numbers of compounds. For targets related to benzothiazole derivatives, virtual screening can be employed to identify new potential inhibitors or activators.

The process typically involves docking a large library of compounds into the binding site of a target protein and ranking them based on their predicted binding affinities or docking scores. The top-ranked compounds are then selected for further experimental testing. This approach has been successfully applied to various targets, and for benzothiazole-related structures, it can be used to explore their potential against a wide range of proteins involved in different diseases.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for studying the physical movements of atoms and molecules over time. In the context of drug design, MD simulations are used to assess the stability of protein-ligand complexes and to understand the dynamic interactions between the ligand and the protein.

For N-(benzo[d]thiazol-2-yl)benzamide derivatives, MD simulations have been employed to gain a deeper understanding of the stability of their complexes with target proteins. nih.govresearchgate.net These simulations can reveal how the ligand and protein adapt to each other upon binding and can provide insights into the conformational changes that may occur. The stability of the complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the protein and ligand over the course of the simulation. A stable RMSD value suggests that the complex has reached a stable conformation.

MD simulations can also provide detailed information about the dynamic interactions, such as the formation and breaking of hydrogen bonds, between the ligand and the protein. This information is valuable for understanding the mechanism of action of the compound and for designing new analogs with improved binding affinity and stability.

Ligand-Target Complex Stability Over Time

Molecular dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules, offering a view of the dynamic evolution of a ligand-target complex. nih.gov For the broader class of N-(benzothiazol-2-yl)benzamide derivatives, MD simulations have been employed to understand the stability of their complexes with biological targets, such as proteins or enzymes. researchgate.net

The stability of these complexes over a simulation period (e.g., 100 nanoseconds) is commonly assessed by calculating the root-mean-square deviation (RMSD) of the protein and ligand backbone atoms from their initial positions. nih.gov A stable complex is typically characterized by a low and convergent RMSD value, generally within a deviation of 1–3 Å for small globular proteins, indicating that the ligand remains securely bound within the target's active site. nih.gov Fluctuations in RMSD can signify conformational rearrangements, but if the values stabilize over time, it suggests the complex has reached a state of equilibrium. nih.gov Analysis of benzimidazole (B57391) and benzothiazole derivatives in complex with targets like the SARS-CoV-2 main protease (Mpro) has shown that stable RMSD values are indicative of a durable binding interaction. nih.gov

Table 1: Representative Parameters in Molecular Dynamics Simulations for Ligand-Target Complex Analysis

| Parameter | Description | Typical Value/Observation for Stable Complex |

|---|---|---|

| Simulation Time | Total duration of the simulation. | 50 - 200 ns |

| RMSD (Protein) | Root-Mean-Square Deviation of the protein backbone. | Plateauing under 3 Å suggests stability. nih.gov |

| RMSD (Ligand) | Root-Mean-Square Deviation of the ligand relative to the protein's binding pocket. | Low, stable values indicate consistent binding. |

| Hydrogen Bonds | Number of hydrogen bonds maintained between ligand and target. | Consistent number of H-bonds over time. |

Conformational Changes and Flexibility Analysis

For the ligand itself, properties such as its RMSD, radius of gyration (rGyr), and solvent-accessible surface area (SASA) are monitored throughout the simulation to understand its conformational behavior within the binding site. nih.gov Studies on the parent molecule, N-(benzo[d]thiazol-2-yl)benzamide, and its positional isomers have revealed that the dihedral angle between the benzothiazole and benzoyl moieties is a key conformational feature. mdpi.com For instance, substitution at the ortho-position of the benzoyl ring can induce significant steric hindrance, leading to a more distorted and non-planar geometry compared to meta or para substitutions. mdpi.com This inherent flexibility or rigidity directly influences how the molecule fits into a binding pocket and the nature of the intermolecular interactions it can form.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. semanticscholar.org These models are invaluable for predicting the activity of novel compounds and for guiding the design of more potent molecules.

Development of Predictive Models for Molecular Interaction Potency

The development of a QSAR model involves several key steps. First, a dataset of molecules with known biological activities (e.g., IC50 values) is compiled. For these molecules, a variety of molecular descriptors are calculated, which are numerical values that encode different aspects of their chemical structure, such as electronic, steric, and hydrophobic properties. semanticscholar.org Statistical methods, like multiple linear regression (MLR), are then used to create an equation that correlates a selection of these descriptors with the observed biological activity. semanticscholar.orgtandfonline.com

The predictive power of a QSAR model is rigorously evaluated through internal and external validation techniques. A statistically robust model is characterized by a high squared correlation coefficient (R²), a high cross-validated correlation coefficient (q²), and a low standard error of estimation. semanticscholar.org For various benzothiazole and benzamide derivatives, QSAR models have been successfully developed to predict activities ranging from anticancer to antimicrobial and antimalarial effects. semanticscholar.orgresearchgate.netmdpi.com

Ligand-Based and Structure-Based QSAR Approaches

QSAR models can be broadly categorized as ligand-based or structure-based.

Ligand-Based QSAR: This approach is used when the three-dimensional structure of the biological target is unknown. It relies solely on the information from a set of ligands known to interact with the target. Techniques like 3D-QSAR, which includes Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are common. These methods build a 3D model by aligning the set of active molecules and calculating their steric and electrostatic fields. The resulting model can highlight which regions of the molecule are sensitive to modifications, suggesting where to add or remove certain chemical groups to enhance potency.

Structure-Based QSAR: When the 3D structure of the target protein is available, this information can be incorporated into the QSAR model. This approach often involves molecular docking to predict the binding pose of each ligand in the dataset within the target's active site. ijprajournal.com Descriptors can then be derived from the specific interactions observed in the docked complex, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions. This method provides more direct insight into the specific ligand-target interactions that drive biological activity.

In Silico Prediction of Molecular Pharmacokinetic Properties

In silico tools are widely used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. mdpi.com These predictions help to identify molecules with potentially poor pharmacokinetic profiles, allowing for their early deselection or modification and reducing the likelihood of late-stage failures.

Absorption and Distribution Property Predictions

Several key molecular properties that govern absorption and distribution can be calculated computationally for compounds like this compound. These predictions are often based on the molecule's structure and physicochemical characteristics. nih.gov

LogP (Octanol-Water Partition Coefficient): This value is a measure of a molecule's lipophilicity. It influences how well a compound can permeate biological membranes. For oral drugs, a LogP value typically between 1 and 5 is considered optimal.

Solubility (LogS): Aqueous solubility is critical for a drug to be absorbed from the gastrointestinal tract. Poor solubility is a common reason for the failure of drug candidates.

Membrane Permeability: This is often predicted by models of human intestinal absorption (HIA) or Caco-2 cell permeability. High permeability is generally required for orally administered drugs to reach systemic circulation.

Drug-Likeness Rules: Rules like Lipinski's Rule of Five are widely used to evaluate the potential of a molecule to be an orally active drug. nih.gov These rules are based on simple molecular properties such as molecular weight, LogP, and the number of hydrogen bond donors and acceptors.

In silico studies on various benzothiazole derivatives have shown that this class of compounds generally exhibits good predicted oral bioavailability and membrane permeability, often complying with Lipinski's Rule of Five. nih.govnih.gov

Table 3: Example of In Silico Predicted ADME Properties for a Benzothiazole Benzamide Derivative

| Property | Description | Predicted Value Range |

|---|---|---|

| Molecular Weight | The mass of one mole of the substance. | < 500 g/mol (Lipinski's Rule) |

| LogP | Measure of lipophilicity. | 2.0 - 5.0 |

| Aqueous Solubility (LogS) | Logarithm of the molar solubility in water. | -4.0 to -6.0 |

| H-Bond Donors | Number of O-H and N-H bonds. | < 5 (Lipinski's Rule) |

| H-Bond Acceptors | Number of N and O atoms. | < 10 (Lipinski's Rule) |

| Human Intestinal Absorption | Percentage of the compound absorbed from the gut. | > 70% (predicted as high) nih.gov |

Metabolism Site Prediction and Enzymatic Transformation Susceptibility

There is no available data from computational models or experimental studies to predict the specific metabolic sites on the this compound molecule. In general, computational metabolism prediction involves identifying which parts of a molecule are most likely to be modified by metabolic enzymes. researchgate.netzenodo.orgpensoft.net These "soft spots" are susceptible to common metabolic reactions such as hydroxylation, oxidation, and hydrolysis.

The primary family of enzymes responsible for the metabolism of many xenobiotic compounds is the Cytochrome P450 (CYP) superfamily. mdpi.com Computational tools can predict which specific CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) are likely to interact with a given compound. nih.gov However, without specific in silico studies on this compound, any discussion of its susceptibility to enzymatic transformation would be hypothetical.

Excretion Pathway Propensity

Similarly, there is a lack of information regarding the predicted excretion pathways for this compound. The route of excretion of a compound and its metabolites, whether through the kidneys (renal excretion) or in the feces (biliary excretion), is influenced by its physicochemical properties such as molecular weight, polarity, and water solubility. nih.gov Computational ADME (Absorption, Distribution, Metabolism, and Excretion) models are used to predict these properties and the likely route of elimination. semanticscholar.orgresearchgate.net Without access to such predictive studies for this specific compound, no data on its excretion pathway propensity can be provided.

Future Research Directions and Broader Academic Perspectives on 3 Benzamido N 1,3 Benzothiazol 2 Yl Benzamide Research

Exploration of Novel Molecular Targets and Binding Mechanisms

Future research will likely focus on identifying and validating the molecular targets of 3-benzamido-N-(1,3-benzothiazol-2-yl)benzamide. Insights from analogous structures suggest several promising avenues for exploration.

Enzymes as Targets: Derivatives of N-benzothiazol-2-yl benzamide (B126) have been identified as allosteric activators of human glucokinase (GK), a key enzyme in glucose metabolism. japsonline.comresearchgate.net This suggests that this compound could be investigated for similar activity, potentially binding to an allosteric site on the enzyme to modulate its catalytic function. japsonline.comresearchgate.net Molecular docking studies on related compounds have helped predict bonding interactions within the GK allosteric site, a strategy that could be applied here. japsonline.com

Ion Channels: The broader class of benzamide derivatives has shown activity against various ion channels. For instance, N-(thiazol-2-yl)-benzamide analogues act as selective negative allosteric modulators of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily. researchgate.netnih.gov These analogues were found to target the transmembrane and/or intracellular domains of the receptor. researchgate.netnih.gov Separately, insecticidal 3-benzamido-N-phenylbenzamides are known to inhibit γ-aminobutyric acid (GABA) receptors by binding to a novel allosteric site distinct from that of other known antagonists. nih.govresearchgate.net This precedent strongly suggests that this compound should be screened against a panel of ion channels to identify potential inhibitory or modulatory effects.

Receptor Tyrosine Kinases: A series of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives were developed as potent inhibitors of Receptor tyrosine kinase-like orphan receptor 1 (ROR1), a target in non-small cell lung cancer. nih.gov Given the structural similarities, investigating the potential for this compound to inhibit ROR1 or other kinases is a logical next step.

The primary binding mechanism suggested by these related studies is allosteric modulation, where the compound binds to a site other than the primary active or orthosteric site, inducing a conformational change that alters the protein's activity. japsonline.comnih.govnih.gov Future work should aim to confirm if this mechanism applies to this compound and to precisely map its binding site on identified targets.

Integration with Advanced Biophysical Techniques for Deeper Mechanistic Understanding

To gain a comprehensive understanding of how this compound interacts with its molecular targets, a suite of advanced biophysical techniques will be indispensable.

Initial functional characterization, as demonstrated with analogues, can be performed using techniques like two-electrode voltage clamp electrophysiology for ion channels or spectrometry-based enzyme assays for targets like glucokinase. japsonline.comnih.gov Radioligand-binding assays can be employed to determine binding affinity and to identify the binding site, as was done for analogues targeting the GABA receptor. nih.gov

For a more detailed, quantitative, and structural understanding, the following techniques could be integrated:

X-ray Crystallography: Obtaining a co-crystal structure of the compound bound to its target protein would provide atomic-level detail of the binding mode, revealing key intermolecular interactions and informing further structure-based drug design.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study the compound's interaction with its target in solution, providing insights into binding kinetics, conformational changes upon binding, and mapping the binding interface.

Isothermal Titration Calorimetry (ITC): ITC directly measures the thermodynamic parameters of binding (enthalpy, entropy, and stoichiometry), offering a complete thermodynamic profile of the interaction. frontiersin.org

Surface Plasmon Resonance (SPR): SPR is a powerful, label-free technique for studying the kinetics of binding and dissociation (k_on and k_off rates), providing a detailed picture of the binding dynamics. frontiersin.org

These methods, used in concert, would allow for a thorough characterization of the binding affinity, kinetics, thermodynamics, and structural basis of the compound's interaction with its biological targets. frontiersin.orgsemanticscholar.org

Development of Chemically Modified Analogues as Specific Research Probes

Systematic chemical modification of the this compound scaffold is a critical future direction for developing specific research probes and for elucidating structure-activity relationships (SAR). Research on related N-(thiazol-2-yl)-benzamide and N-benzothiazol-2-yl benzamide series has shown that modifications to the benzamide phenyl ring, the thiazole (B1198619)/benzothiazole (B30560) system, and various substituents can dramatically impact biological activity and selectivity. japsonline.comsemanticscholar.org

Future synthetic efforts could focus on:

Systematic SAR Studies: Synthesizing a library of analogues by altering the substitution pattern on both benzamide rings and the benzothiazole core. This would help identify which chemical features are critical for activity at a specific target.

Introduction of Reporter Groups: Incorporating fluorescent tags, biotin (B1667282) labels, or radioactive isotopes into the molecule would create powerful research probes. These probes could be used in fluorescence microscopy, pull-down assays, and autoradiography to visualize the compound's localization in cells and tissues and to identify its binding partners.

Photoaffinity Labeling: Designing analogues with photoreactive groups (e.g., azides or diazirines) would enable photoaffinity labeling experiments. Upon UV irradiation, these probes form a covalent bond with their target protein, allowing for unambiguous target identification and mapping of the binding site.

These chemically modified analogues would be invaluable tools for validating molecular targets and for studying the compound's mechanism of action in complex biological systems. nih.gov

Contribution to the Design Principles of Small Molecule Inhibitors

The study of this compound and its analogues contributes to the broader principles of designing small molecule modulators, particularly allosteric modulators. The benzamide-benzothiazole scaffold appears to be a versatile framework for achieving specific interactions at allosteric sites across different protein families, including enzymes and ion channels. japsonline.comnih.gov

Key design principles emerging from research on related structures include:

Scaffold Rigidity and Flexibility: The relatively rigid, planar structure of the benzothiazole group combined with the rotational freedom of the benzamide moieties allows the molecule to adopt specific conformations required for binding to unique pockets on a protein surface.

Targeting Allosteric Sites: This class of compounds highlights the success of targeting allosteric sites to achieve high selectivity and to modulate protein function in ways not possible with active-site inhibitors. For example, allosteric modulators of ion channels can achieve state-dependent inhibition, a desirable property for therapeutic agents. nih.gov

Privileged Scaffolds: The repeated success of the benzamide and benzothiazole motifs in targeting diverse proteins reinforces their status as "privileged scaffolds" in drug discovery. Understanding the specific structural features that enable their broad utility can guide the design of new libraries of compounds aimed at novel and challenging biological targets.

Future research on this compound will further refine these principles, providing a deeper understanding of how to design small molecules that can precisely control the function of specific proteins through allosteric modulation.

Q & A

Q. What are the common synthetic routes for preparing 3-benzamido-N-(1,3-benzothiazol-2-yl)benzamide?

A solvent-free method involves reacting 2-aminobenzothiazole with benzoyl cyanide at 323 K for 3 hours, followed by recrystallization from ethanol to achieve high yields (90%) . Alternative routes include refluxing acid chlorides with substituted amines in acetone, as demonstrated in the synthesis of analogous N-benzothiazol-2-yl benzamide derivatives . Characterization typically employs TLC for reaction monitoring, FTIR for functional group analysis, and NMR for structural confirmation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- FTIR : Confirms carbonyl (C=O) and amide (N-H) stretches in the 1650–1700 cm⁻¹ and 3200–3400 cm⁻¹ ranges, respectively .

- NMR : ¹H NMR identifies aromatic protons (δ 7.0–8.5 ppm) and amide protons (δ ~10 ppm), while ¹³C NMR resolves carbonyl carbons (δ ~165 ppm) .

- Mass Spectrometry : Validates molecular weight and fragmentation patterns .

Q. How can researchers optimize crystallization conditions for X-ray diffraction studies?

Slow evaporation from ethanol or methanol is effective. For derivatives with poor solubility, mixed solvents (e.g., DMSO/water) or temperature-controlled recrystallization are recommended. SHELX software is widely used for structure refinement, particularly for resolving twinned or high-resolution data .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the biological activity of benzothiazol-2-yl benzamide derivatives?

Substituents on the benzamide and benzothiazole rings significantly modulate activity. For example:

- Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the benzamide enhance glucokinase activation by stabilizing hydrogen bonding with catalytic residues .

- Halogen substituents (e.g., -Cl, -Br) improve insecticidal activity by increasing binding affinity to γ-aminobutyric acid (GABA) receptors, as seen in broflanilide derivatives .

Computational studies (e.g., frontier orbital analysis) predict reactivity and guide rational design .

Q. How do researchers resolve contradictions in reported biological activities across studies?

Discrepancies often arise from assay conditions or substituent variations. For instance, N-ethyl-2-methyl-N-phenyl-benzamide shows higher toxicity than N-butyl derivatives in insecticidal assays, highlighting the need for standardized protocols . Meta-analyses comparing logP, steric effects, and electronic parameters (e.g., Hammett constants) can clarify trends .

Q. What is the compound’s potential as a glucokinase activator, and how is this evaluated?

In vitro assays measure glucose phosphorylation rates, while in vivo models (e.g., diabetic rodents) assess hypoglycemic effects. Derivatives with 3-methoxy or 4-fluoro substituents exhibit potent activation (EC₅₀ < 100 nM) by stabilizing the enzyme’s active conformation . Dose-response curves and molecular docking (using PDB: 3IMX) further validate mechanisms .

Q. How does the compound’s mode of action differ from other benzamide-based insecticides?

Unlike conventional diamides targeting ryanodine receptors, 3-benzamido derivatives (e.g., broflanilide) act as non-competitive antagonists of GABA receptors, preventing chloride channel opening. This unique mechanism avoids cross-resistance with existing insecticides .

Methodological Guidance

Q. What strategies improve yield in large-scale synthesis?

Q. How can computational tools aid in designing novel derivatives?

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites .

- Molecular Dynamics (MD) : Simulate ligand-protein binding kinetics (e.g., with glucokinase) to prioritize candidates .

- QSAR Models : Corrogate substituent effects with bioactivity data to generate predictive libraries .

Q. What are best practices for validating biological activity data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.